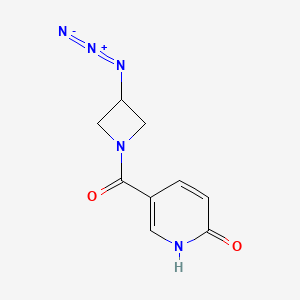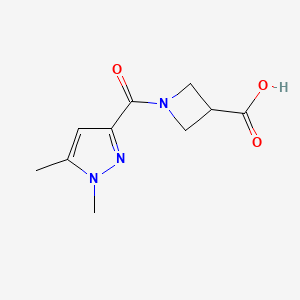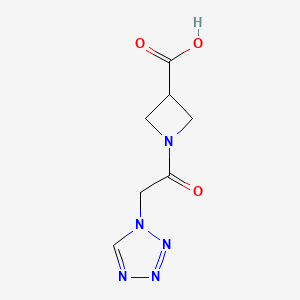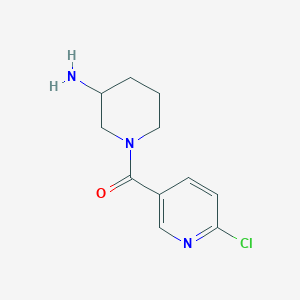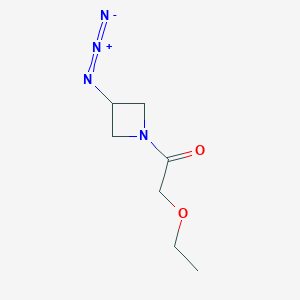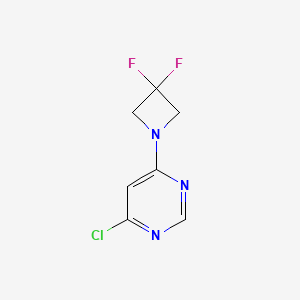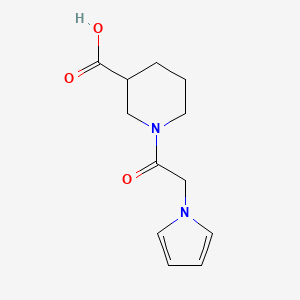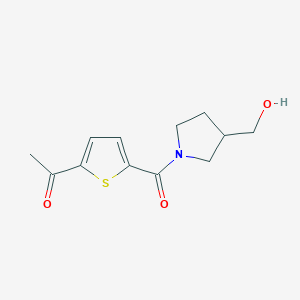
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of AMIM involves several steps, including the formation of the azetidine ring, indole substitution, and ketone formation. Researchers have explored various synthetic routes, but some challenges arise due to undesired dimerization or oligomerization during the preparation of (1H-indol-3-yl)methyl halides. Recent advancements in microflow reactors have enabled rapid and mild generation of (1H-indol-3-yl)methyl electrophiles, facilitating the synthesis of AMIM and related compounds .
Wissenschaftliche Forschungsanwendungen
Tryptophan Metabolism and Health Benefits
Tryptophan Metabolites and Health : Tryptophan, an important dietary amino acid, is metabolized by enzymes in the gut mucosa and by the gut microbiome. Its metabolites, such as indole-3-propionic acid, have shown potential anti-inflammatory and beneficial metabolic effects, highlighting the health benefits of the intestinal microbiome in producing beneficial products from dietary amino acids like tryptophan (Galligan, 2018).
Indoleamine 2,3-Dioxygenase in Cancer : The enzyme Indoleamine 2,3-dioxygenase (IDO), involved in tryptophan catabolism, has immune-regulating activities in cancer progression. IDO expression in various cancers seems to decrease tumor infiltration of immune cells and correlates with a less favorable prognosis, suggesting IDO inhibition as a promising approach for cancer immunotherapy (Godin-Ethier et al., 2011).
Drug Discovery and Molecular Studies
Ninhydrin Reaction for Protein Analysis : The ninhydrin reaction, which interacts with amino groups including the indole ring of tryptophan to form various chromophores, has widespread applications in detecting and analyzing compounds across several scientific disciplines. This highlights the analytical value of reactions involving indole structures in agricultural, biomedical, and nutritional sciences (Friedman, 2004).
Methionine Dependency in Cancer : Methionine, another essential amino acid, has roles similar to tryptophan in metabolism and protein synthesis. Restriction of methionine shows promise in cancer growth control, particularly in cancers dependent on methionine for proliferation. This suggests that dietary amino acid modulation could be a strategy in managing disease, analogous to potential strategies that might involve compounds like “(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone” (Cavuoto & Fenech, 2012).
Wirkmechanismus
Target of Action
The compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the active site or allosteric sites of the target molecules. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics, influencing its therapeutic potential and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues . The distribution pattern of this compound can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGADMFZSSDMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


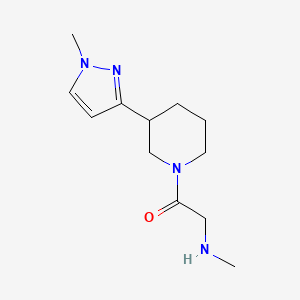
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)
